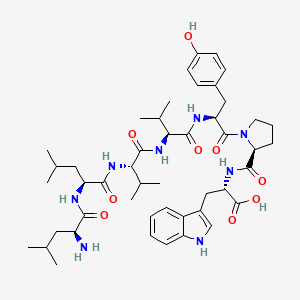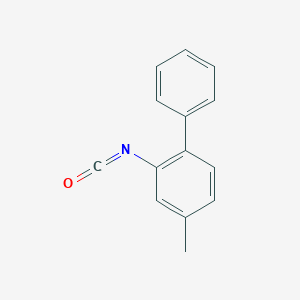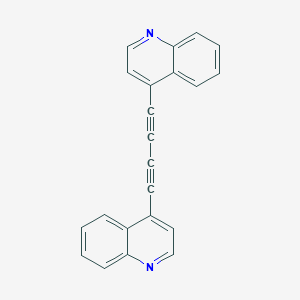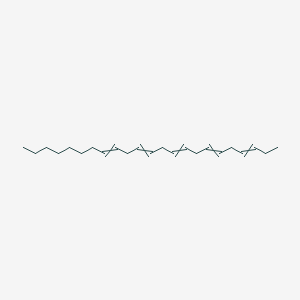
Tricosa-3,6,9,12,15-pentaene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tricosa-3,6,9,12,15-pentaene typically involves the use of alkyne and alkene precursors. One common method is the partial hydrogenation of polyynes, which involves the selective reduction of triple bonds to double bonds under controlled conditions. Catalysts such as Lindlar’s catalyst are often used to achieve the desired level of hydrogenation .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the process .
化学反応の分析
Types of Reactions
Tricosa-3,6,9,12,15-pentaene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or diols, depending on the reagents and conditions used.
Reduction: Further hydrogenation can convert the double bonds to single bonds, resulting in a saturated hydrocarbon.
Substitution: Halogenation reactions can introduce halogen atoms at specific positions along the carbon chain.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
科学的研究の応用
Tricosa-3,6,9,12,15-pentaene has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of polyenes and the effects of conjugation on chemical properties.
Biology: The compound is investigated for its potential role in biological systems, particularly in the study of lipid membranes and their interactions.
Medicine: Research is ongoing to explore its potential as a precursor for bioactive molecules and its role in drug delivery systems.
Industry: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties
作用機序
The mechanism of action of Tricosa-3,6,9,12,15-pentaene involves its interaction with molecular targets through its multiple double bonds. These interactions can lead to the formation of reactive intermediates, such as radicals or carbocations, which can further react to form various products. The pathways involved depend on the specific reaction conditions and the nature of the reagents used .
類似化合物との比較
Similar Compounds
Hexa-1,3,5-triene: A shorter polyene with three double bonds.
Dodeca-3,6,9-triene: A medium-chain polyene with three double bonds.
Eicosa-5,8,11,14-tetraene: A longer polyene with four double bonds.
Uniqueness
Tricosa-3,6,9,12,15-pentaene is unique due to its specific arrangement of five conjugated double bonds, which imparts distinct chemical and physical properties. This makes it a valuable compound for studying the effects of conjugation and for applications in various fields of research .
特性
CAS番号 |
854201-94-8 |
|---|---|
分子式 |
C23H38 |
分子量 |
314.5 g/mol |
IUPAC名 |
tricosa-3,6,9,12,15-pentaene |
InChI |
InChI=1S/C23H38/c1-3-5-7-9-11-13-15-17-19-21-23-22-20-18-16-14-12-10-8-6-4-2/h5,7,11,13,16-19,22-23H,3-4,6,8-10,12,14-15,20-21H2,1-2H3 |
InChIキー |
WZOLXZVFYDHGLR-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC=CCC=CCC=CCC=CCC=CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzeneacetic acid, 4-([1,1'-biphenyl]-3-yloxy)-](/img/structure/B14195744.png)
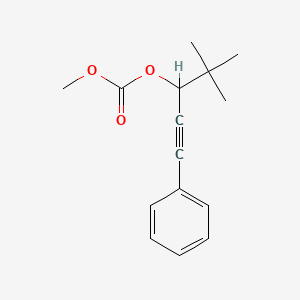
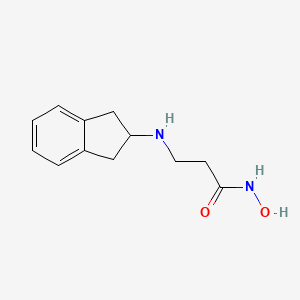
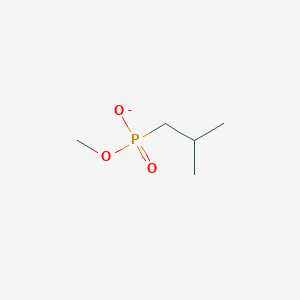
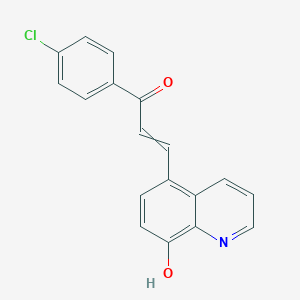
![N-[(2,6-Dimethylpiperidin-1-yl)acetyl]-L-alanine](/img/structure/B14195768.png)
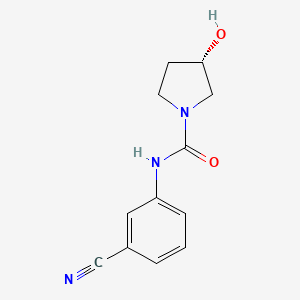
![N-[2-(5-chloro-1-benzothiophen-3-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14195772.png)
![(3S)-3-Hydroxy-4-[(2,4,6-trimethylphenyl)methoxy]butanenitrile](/img/structure/B14195773.png)
![4-[5-(Methoxymethyl)-1,2-oxazol-3-yl]benzoic acid](/img/structure/B14195777.png)
